molecular formula C10H11Cl2NO B1325518 2-Chloro-4-(5-chlorovaleryl)pyridine CAS No. 898785-09-6

2-Chloro-4-(5-chlorovaleryl)pyridine

Cat. No.: B1325518
CAS No.: 898785-09-6
M. Wt: 232.1 g/mol
InChI Key: PXUXEQAHOWHVPI-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-chlorovaleryl)pyridine: is an organic compound with the molecular formula C10H11Cl2NO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the second position and a 5-chlorovaleryl group at the fourth position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(5-chlorovaleryl)pyridine typically involves the reaction of 2-chloropyridine with 5-chlorovaleryl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(5-chlorovaleryl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Yield substituted pyridine derivatives.

    Oxidation Reactions: Produce pyridine N-oxides.

    Reduction Reactions: Form alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-chlorovaleryl)pyridine depends on its specific applicationThe presence of the chloro and 5-chlorovaleryl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloro-4-(chloromethyl)pyridine
  • 2-Chloro-3-(chloromethyl)pyridine

Comparison: Compared to these similar compounds, 2-Chloro-4-(5-chlorovaleryl)pyridine is unique due to the presence of the 5-chlorovaleryl group, which can impart different chemical and biological properties. This structural difference can affect its reactivity, solubility, and interaction with molecular targets .

Properties

IUPAC Name

5-chloro-1-(2-chloropyridin-4-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-5-2-1-3-9(14)8-4-6-13-10(12)7-8/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUXEQAHOWHVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642152
Record name 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-09-6
Record name 5-Chloro-1-(2-chloro-4-pyridinyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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